5-Bromo-4-hydroxynicotinonitrile
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Overview
Description
5-Bromo-4-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxynicotinonitrile typically involves the bromination of 4-hydroxynicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include 5-azido-4-hydroxynicotinonitrile or 5-thiocyanato-4-hydroxynicotinonitrile.
Oxidation Products: 5-Bromo-4-oxonicotinonitrile.
Reduction Products: this compound derivatives with reduced functional groups.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-4-hydroxynicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynicotinonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The bromine and hydroxyl groups may facilitate binding to active sites or influence the compound’s reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxynicotinonitrile: Differently positioned hydroxyl group, leading to distinct reactivity and applications.
5-Bromo-4-methoxynicotinonitrile:
Uniqueness
5-Bromo-4-hydroxynicotinonitrile is unique due to the combination of the bromine and hydroxyl groups on the nicotinonitrile scaffold. This combination imparts specific reactivity patterns and potential biological activities that are distinct from its analogs .
Properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNPXAFLCPYPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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